(2,3-dichlorophenyl)methanesulfonyl Chloride
Overview
Description
(2,3-dichlorophenyl)methanesulfonyl Chloride, also known as DCM, is a synthetic compound that is used in laboratory experiments for a variety of applications. It is a highly versatile compound, with a wide range of uses in biochemical and physiological experiments. DCM is a colorless, volatile liquid with a sweet, chloroform-like odor. It is a polar aprotic solvent, and is used as a reagent in a variety of organic synthesis reactions. DCM has a wide range of uses in the laboratory, and is commonly used in biochemical and physiological experiments.
Scientific Research Applications
Synthesis and Labeling
- Synthesis of Radioactive Labels: The compound has been used in synthesizing radioactive 2,4-dichlorophenyl methanesulfonate, which is labeled with 14C and 35S. This has facilitated studies into the metabolic fate of nematicides (Burton & Stoutamire, 1973).
Chemical Reactions
- Methanesulfonic Acid Catalyzed Reactions: In a study, the methanesulfonic acid catalyzed reaction of 1-(4-chloro- and 2,4-dichlorophenyl)-2-(1-methyl-2-imidazolyl)ethanones with glycerol produced various compounds, illustrating the compound's role in complex organic reactions (Upadhyaya et al., 1997).
Analytical Methods
- Preparation Methods: Studies describe convenient methods for the preparation of methanesulfonyl chloride derivatives, highlighting their importance in analytical chemistry (Hanai & Okuda, 1977).
Electrochemistry
- Electrochemical Properties in Ionic Liquids: Research has explored the electrochemical properties of vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid, indicating potential applications in battery technology (Su, Winnick, & Kohl, 2001).
Organic Synthesis
- Catalysis in Organic Synthesis: The addition of methanesulfonyl chlorides to olefins, catalyzed by ruthenium complexes, is a critical method in organic synthesis, providing a way to synthesize β-chlorosulfones (Kamigata et al., 1984).
Medicinal Chemistry
- N-arylation of Methanesulfonamide: A method for the Pd-catalyzed N-arylation of methanesulfonamide, avoiding genotoxic reagents and byproducts, has been developed. This is significant for the synthesis of pharmaceutical compounds (Rosen et al., 2011).
properties
IUPAC Name |
(2,3-dichlorophenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTSPJDUUYLVMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466981 | |
Record name | (2,3-dichlorophenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dichlorophenyl)methanesulfonyl Chloride | |
CAS RN |
163295-69-0 | |
Record name | (2,3-dichlorophenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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